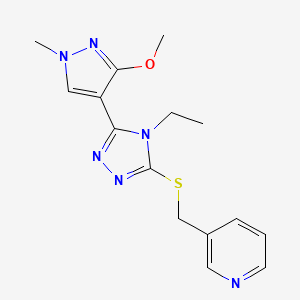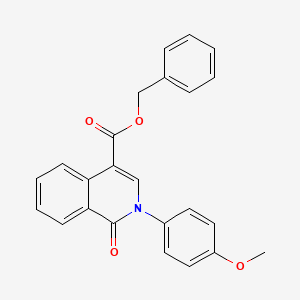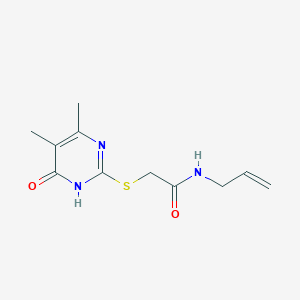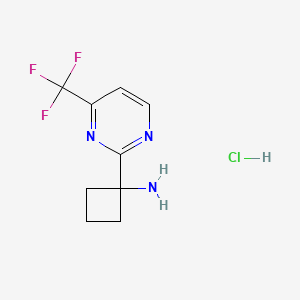![molecular formula C12H16N4O6 B2676244 ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate CAS No. 320420-07-3](/img/structure/B2676244.png)
ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceuticals. It features a morpholine ring, a pyrimidine core, and a carbamate group, making it a versatile molecule for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine core is replaced by morpholine.
Carbamate Formation: The final step involves the reaction of the morpholine-substituted pyrimidine with ethyl chloroformate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups within the pyrimidine core, potentially converting them to alcohols.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at positions adjacent to the carbonyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies exploring enzyme inhibition, particularly targeting enzymes involved in nucleotide synthesis.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs aimed at treating cancer and other proliferative diseases.
Chemical Biology: Researchers use it to study the effects of carbamate derivatives on biological systems, including their pharmacokinetics and pharmacodynamics.
作用机制
The mechanism of action of ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate involves:
Molecular Targets: The compound targets enzymes involved in DNA synthesis and repair, such as thymidylate synthase.
Pathways Involved: It interferes with the folate pathway, crucial for nucleotide biosynthesis, leading to the inhibition of DNA replication and cell division.
Biological Effects: By inhibiting key enzymes, the compound induces cell cycle arrest and apoptosis in rapidly dividing cells, making it a potential anticancer agent.
相似化合物的比较
5-Fluorouracil: Another pyrimidine analog used in cancer treatment, but with a different mechanism of action involving RNA incorporation.
Methotrexate: A folate analog that inhibits dihydrofolate reductase, used in cancer and autoimmune diseases.
Capecitabine: An oral prodrug of 5-fluorouracil, offering improved pharmacokinetics and patient compliance.
Uniqueness: Ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate is unique due to its specific structural features, such as the morpholine ring and carbamate group, which confer distinct chemical and biological properties. Its ability to target multiple pathways and enzymes involved in nucleotide synthesis makes it a versatile and promising compound in medicinal chemistry.
属性
IUPAC Name |
ethyl N-(1-morpholin-4-yl-2,4-dioxopyrimidine-5-carbonyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O6/c1-2-22-12(20)14-10(18)8-7-16(11(19)13-9(8)17)15-3-5-21-6-4-15/h7H,2-6H2,1H3,(H,13,17,19)(H,14,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLKLQGWAWTGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[1-(2-aminoethyl)-1H-pyrazol-4-yl]benzaldehyde dihydrochloride](/img/structure/B2676165.png)
![2-({9-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B2676168.png)

![7-bromo-N-butylbenzo[b]oxepine-4-carboxamide](/img/structure/B2676174.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2676180.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-[(4-ethylphenyl)methyl]thiophene-2-carboxamide](/img/structure/B2676182.png)
![2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride](/img/structure/B2676183.png)
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2676184.png)
